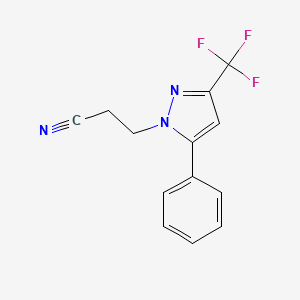

3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3/c14-13(15,16)12-9-11(10-5-2-1-3-6-10)19(18-12)8-4-7-17/h1-3,5-6,9H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLTWSKWFGKNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CCC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601198226 | |

| Record name | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-26-4 | |

| Record name | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole with a suitable nitrile compound under specific reaction conditions. One common method involves the use of acid chlorides and aniline derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like xylene at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile exhibit significant anticancer properties. The pyrazole moiety is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, derivatives of pyrazole have been studied for their effectiveness against breast and prostate cancer, demonstrating the potential of this compound in developing novel anticancer agents .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This makes this compound a candidate for further investigation in non-steroidal anti-inflammatory drug (NSAID) development .

Agrochemicals

Pesticide Development

Due to its trifluoromethyl group, which enhances lipophilicity and biological activity, this compound may serve as a lead structure in the design of new pesticides. The incorporation of pyrazole into agrochemical formulations has been linked to increased efficacy against pests and diseases in crops. Studies have shown that similar compounds can effectively control fungal pathogens and insect pests, making them valuable in agricultural applications .

Material Sciences

Polymer Chemistry

The unique properties of this compound allow it to be utilized in polymer synthesis. Its reactivity can facilitate the development of advanced materials with specific thermal and mechanical properties. Research into polymer composites incorporating pyrazole derivatives suggests enhanced durability and resistance to environmental degradation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile can be compared to analogous pyrazole derivatives to highlight differences in reactivity, physicochemical properties, and applications. Below is a detailed analysis:

Structural Analogues

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile (CAS: 1006333-95-4)

- Molecular Formula : C₁₁H₁₂F₃N₃

- Molecular Weight : 243.23 g/mol

- Key Differences: Substituent: Replaces the phenyl group with a cyclopropyl ring, reducing steric bulk and altering electronic properties.

- Applications : Likely used in similar synthetic pathways but with modified pharmacokinetic profiles due to reduced aromaticity.

5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (5d)

- Molecular Formula: Not explicitly provided, but includes a benzothiazole-thioether moiety.

- Synthetic Route: Synthesized via nucleophilic substitution with 1,3-benzothiazole-2-thiol under basic conditions, differing from the cyanoethylhydrazine-based route used for the target compound .

Physicochemical Properties

Commercial Availability

- This compound : Discontinued by some suppliers but available in bulk (minimum 100 g) from Chemlyte Solutions .

- Cyclopropyl Analogue: No commercial availability data provided, suggesting it may be restricted to lab-scale synthesis .

Research Findings and Implications

- Reactivity : The trifluoromethyl group in the target compound enhances electrophilicity, making it a valuable intermediate for cross-coupling reactions .

- Biological Potential: Pyrazole nitriles are explored for antimicrobial and kinase-inhibitory activities, though the phenyl-substituted derivative may exhibit superior bioactivity due to aromatic interactions .

- Thermal Stability : The absence of reported melting points for the target compound (vs. analogues) suggests further characterization is needed to assess suitability for high-temperature applications .

Biological Activity

3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile, with the chemical formula C13H10F3N3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethyl group and a phenyl moiety. Its structural characteristics contribute to its biological activity, particularly in targeting specific enzymes or receptors in various biological systems.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tyrosine kinases and other cancer-related pathways. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in cancer treatment .

Table 1: Summary of Anticancer Activity

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | Tyrosine Kinase | Inhibition | |

| Related Pyrazole Derivatives | Various Cancer Cell Lines | Cytotoxicity |

Anti-inflammatory Properties

Some studies suggest that pyrazole derivatives can modulate inflammatory pathways. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been explored, indicating potential use as an anti-inflammatory agent. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : The compound may interfere with signaling pathways critical for cell proliferation and survival.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The findings demonstrated that this compound exhibited significant cytotoxic effects on multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of pyrazole derivatives highlighted that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory disorders .

Q & A

What are the optimal synthetic routes for 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile, and how can reaction conditions be tailored to improve yield?

Basic Research Focus

The synthesis of trifluoromethyl-substituted pyrazoles typically involves cyclocondensation of β-diketones or β-ketoesters with hydrazines. For this compound, a plausible route could involve reacting 5-phenyl-3-(trifluoromethyl)-1H-pyrazole with acrylonitrile under nucleophilic substitution conditions. Key challenges include regioselectivity in pyrazole substitution and minimizing side reactions from the electron-withdrawing trifluoromethyl group. Optimization may require temperature control (e.g., 60–80°C) and catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .

Advanced Consideration

To enhance regioselectivity, computational modeling (DFT studies) can predict reactive sites on the pyrazole ring. Evidence from COX-2 inhibitor syntheses (e.g., celecoxib) shows that substituents at the 1- and 5-positions of the pyrazole are critical; similar strategies could guide functionalization here .

How does the propanenitrile substituent influence the physicochemical properties and target binding of trifluoromethyl-pyrazole derivatives?

Basic Research Focus

The propanenitrile group introduces polarity and potential hydrogen-bonding interactions. Physicochemical profiling (logP, solubility) via HPLC or shake-flask methods can quantify hydrophobicity. Comparative studies with analogs lacking the nitrile group (e.g., celecoxib derivatives) may reveal its role in solubility and membrane permeability .

Advanced Consideration

Molecular dynamics simulations can assess how the nitrile group affects binding to enzymes like cyclooxygenase (COX). For example, celecoxib’s sulfonamide group interacts with COX-2’s hydrophobic pocket; substituting this with propanenitrile may alter binding kinetics or selectivity .

What analytical strategies are recommended for detecting and characterizing impurities in this compound?

Basic Research Focus

Liquid chromatography-mass spectrometry (LC-MS) and NMR are standard for impurity profiling. For example, celecoxib impurities (e.g., regioisomeric pyrazoles) were isolated using preparative RP-HPLC with C18 columns and acetonitrile/water gradients . Apply similar protocols with UV detection at 254 nm to capture nitrile-related absorbance.

Advanced Consideration

High-resolution MS (HRMS) and 2D-NMR (e.g., HSQC, HMBC) can resolve structural ambiguities in regioisomers. Impurities may arise from incomplete cyclization or trifluoromethyl group migration during synthesis, as seen in COX-2 inhibitor studies .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Basic Research Focus

Systematic substitution at the pyrazole’s 5-phenyl or 3-trifluoromethyl positions can probe SAR. For instance, replacing phenyl with heteroaromatic groups (e.g., pyridyl) may improve solubility, while altering the nitrile chain length could modulate steric effects. Biological assays (e.g., enzyme inhibition) should validate changes .

Advanced Consideration

Leverage crystallographic data from COX-2 inhibitor complexes (e.g., celecoxib PDB entries) to model interactions. Free-energy perturbation (FEP) calculations can predict binding affinity changes upon substituent modification, reducing trial-and-error synthesis .

What metabolic pathways are anticipated for this compound, and how can pharmacokinetic (PK) challenges be addressed?

Basic Research Focus

In vitro microsomal assays (human liver microsomes) can identify primary metabolites. The nitrile group may undergo hydrolysis to carboxylic acids, while the trifluoromethyl group is typically metabolically stable. Monitor cytochrome P450 (CYP) interactions via inhibition assays .

Advanced Consideration

To improve PK profiles, prodrug strategies (e.g., ester masking of the nitrile) or deuterium incorporation at labile positions could slow metabolism. Celecoxib’s plasma half-life optimization via structural tweaks (e.g., SC-58635) offers a precedent .

What computational tools are effective for predicting toxicity and off-target effects?

Basic Research Focus

Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict hepatotoxicity or mutagenicity. Molecular docking against databases like ChEMBL can flag off-target interactions (e.g., kinase inhibition) .

Advanced Consideration

Machine learning platforms (e.g., DeepTox) can analyze high-throughput screening data to prioritize low-risk analogs. For example, trifluoromethyl groups often reduce metabolic liability, but nitrile hydrolysis products may require toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.